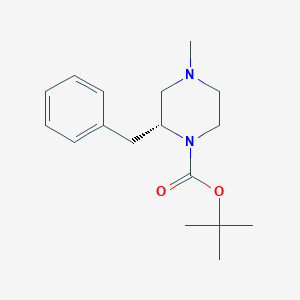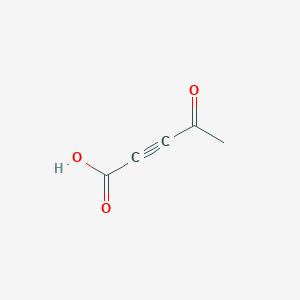
4-Oxopent-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxopent-2-ynoic acid is an organic compound with the molecular formula C5H4O3. It is a derivative of pentenoic acid and is characterized by the presence of both a ketone and an alkyne functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxopent-2-ynoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-pentyn-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-pentyn-2-ol using supported metal catalysts. This method offers higher yields and is more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxopent-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted alkyne derivatives.
Scientific Research Applications
4-Oxopent-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-oxopent-2-ynoic acid involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the alkyne group can participate in covalent bonding with nucleophilic residues. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
4-Oxopent-2-enoic acid: Similar structure but with an alkene group instead of an alkyne.
Levulinic acid: Contains a ketone and a carboxylic acid group but lacks the alkyne functionality.
Acetylacrylic acid: Similar in structure but with an acetyl group.
Uniqueness: 4-Oxopent-2-ynoic acid is unique due to the presence of both a ketone and an alkyne group, which imparts distinct reactivity and makes it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C5H4O3 |
|---|---|
Molecular Weight |
112.08 g/mol |
IUPAC Name |
4-oxopent-2-ynoic acid |
InChI |
InChI=1S/C5H4O3/c1-4(6)2-3-5(7)8/h1H3,(H,7,8) |
InChI Key |
OYVCPHJJFPNOTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


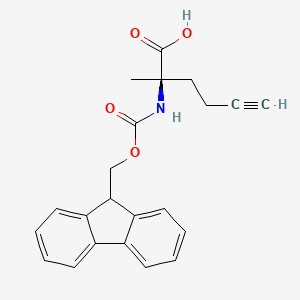
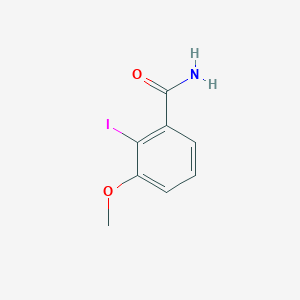
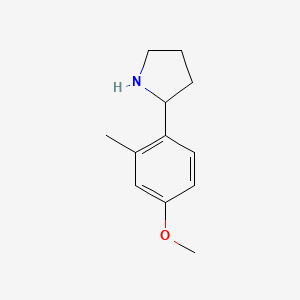
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
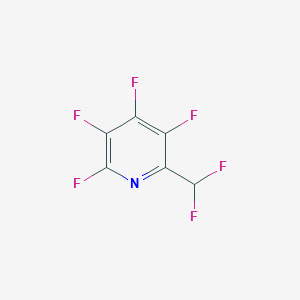
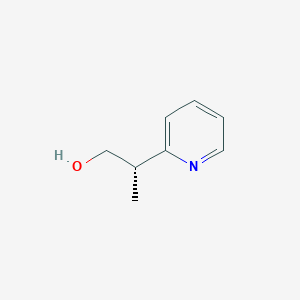
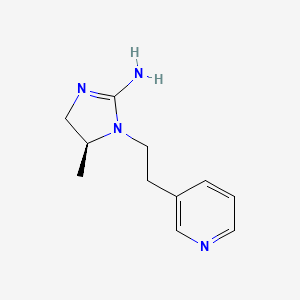
![(8S,13S,14S,17R)-3,4-dimethoxy-13-methyl-17-prop-2-enyl-2,3,4,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12839233.png)
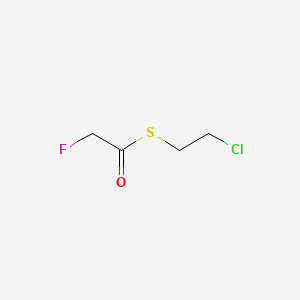
![1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))](/img/structure/B12839236.png)
![(5-{3-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-2-phenyl-2H-1,2,3-triazol-4-yl)acetic acid](/img/structure/B12839242.png)
![6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12839254.png)
